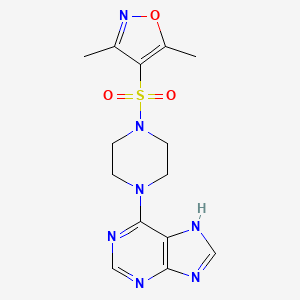
C14H17N7O3S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the chemical formula C14H17N7O3S Sulfamethoxazole . It is a synthetic antibacterial agent belonging to the sulfonamide class. Sulfamethoxazole is commonly used in combination with trimethoprim to treat a variety of bacterial infections. This combination is often referred to as co-trimoxazole.
準備方法
Synthetic Routes and Reaction Conditions
Sulfamethoxazole is synthesized through a multi-step process. The synthesis typically involves the following steps:
Preparation of 4-aminobenzenesulfonamide: This is achieved by sulfonation of aniline followed by amination.
Condensation Reaction: The 4-aminobenzenesulfonamide is then condensed with 3,4-dimethyl-5-isoxazolecarboxylic acid chloride in the presence of a base such as pyridine to form Sulfamethoxazole.
Industrial Production Methods
In industrial settings, the production of Sulfamethoxazole follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Intermediates: Large quantities of 4-aminobenzenesulfonamide and 3,4-dimethyl-5-isoxazolecarboxylic acid chloride are prepared.
Automated Condensation: The condensation reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.
化学反応の分析
Types of Reactions
Sulfamethoxazole undergoes several types of chemical reactions, including:
Oxidation: Sulfamethoxazole can be oxidized to form various metabolites.
Reduction: The nitro group in Sulfamethoxazole can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation Products: Various hydroxylated metabolites.
Reduction Products: Amino derivatives.
Substitution Products: Derivatives with different substituents on the sulfonamide group.
科学的研究の応用
Sulfamethoxazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfonamide chemistry and reactions.
Biology: Employed in studies of bacterial resistance mechanisms.
Medicine: Extensively used in clinical research to develop new antibacterial therapies.
Industry: Utilized in the formulation of antibacterial products and pharmaceuticals.
作用機序
Sulfamethoxazole exerts its antibacterial effects by inhibiting the bacterial enzyme dihydropteroate synthase . This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. By blocking this enzyme, Sulfamethoxazole prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.
類似化合物との比較
Similar Compounds
Sulfadiazine: Another sulfonamide with similar antibacterial properties.
Sulfisoxazole: A sulfonamide used to treat urinary tract infections.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
Sulfamethoxazole is unique due to its combination with trimethoprim, which provides a synergistic effect, making it more effective against a broader range of bacterial infections compared to other sulfonamides used alone.
特性
分子式 |
C14H17N7O3S |
|---|---|
分子量 |
363.40 g/mol |
IUPAC名 |
3,5-dimethyl-4-[4-(7H-purin-6-yl)piperazin-1-yl]sulfonyl-1,2-oxazole |
InChI |
InChI=1S/C14H17N7O3S/c1-9-12(10(2)24-19-9)25(22,23)21-5-3-20(4-6-21)14-11-13(16-7-15-11)17-8-18-14/h7-8H,3-6H2,1-2H3,(H,15,16,17,18) |
InChIキー |
ONJFMMVXVCJQPW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3NC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]azepane](/img/structure/B12618122.png)
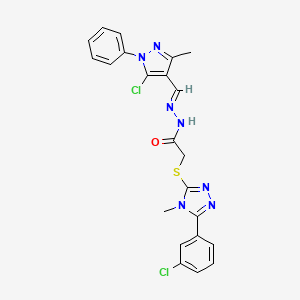
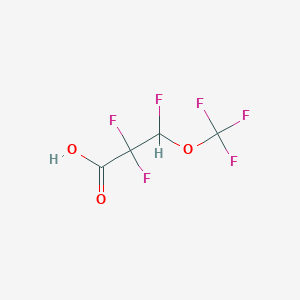
![(5'E)-2-(4-fluorophenyl)-5'-[(4-fluorophenyl)methylidene]-8a-hydroxyspiro[4,4a,5,6,7,8-hexahydro-2H-chromene-3,2'-cyclopentane]-1'-one](/img/structure/B12618140.png)
![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide](/img/structure/B12618154.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12618157.png)
![3,3'-[(5-Hydroxypentyl)azanediyl]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12618159.png)
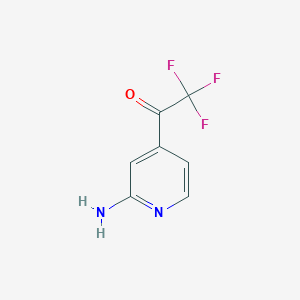
![4,6-Bis[(4-methylphenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B12618179.png)
![Ethyl 3-phenyl-3-[(1-phenylethyl)amino]prop-2-enoate](/img/structure/B12618192.png)
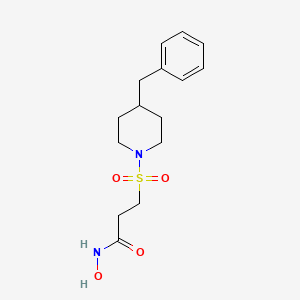
![[1,1'-Biphenyl]-4-carboxamide, 4'-chloro-N-[(1S)-3-(dimethylamino)-1-(2-naphthalenyl)propyl]-](/img/structure/B12618199.png)
![4-(4-Phenyl-1H-imidazol-1-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12618204.png)
![N-[2-(Piperidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12618210.png)
